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Abstract

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine,
is a phenethylamine derivative.[1][2] Structurally, it is the N-methylated form of
homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) and an O,O-dimethylated
analog of dopamine.[3][4] While it is utilized as a fundamental synthetic intermediate in the
preparation of various biologically active compounds, including the calcium channel blocker
Verapamil, its intrinsic pharmacological profile is not extensively documented in publicly
available literature.[1][5] This guide provides a comprehensive overview of the predicted
pharmacological characteristics of N-Methylhomoveratrylamine based on the structure-
activity relationships of related phenethylamine derivatives. It also outlines detailed
experimental protocols that would be necessary to fully elucidate its receptor binding affinities,
functional activities, and in vivo effects.

Chemical and Physical Properties

N-Methylhomoveratrylamine is a light yellow liquid at room temperature.[6] Its chemical
structure consists of a phenethylamine backbone with two methoxy groups substituted at the 3
and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine
side chain.[1][7]
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Property Value Reference
Molecular Formula C11H17NO2 [2]
Molecular Weight 195.26 g/mol [2][8]

CAS Number 3490-06-0 [2]

Boiling Point 160-161 °C at 13 mm Hg [518]
Density 1.059 g/mL at 25 °C [8]

. >29.3 pug/mL in aqueous
Solubility _ [2]
solution at pH 7.4

XLogP3 1.3 6]

Predicted Pharmacological Profile

Direct quantitative data on the receptor binding affinities and functional potencies of N-
Methylhomoveratrylamine are not readily available. However, based on the extensive
research on substituted phenethylamines, a potential pharmacological profile can be predicted.

Predicted Receptor Binding Affinities

The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[9]
Structure-activity relationship (SAR) studies of phenethylamine derivatives suggest that N-
Methylhomoveratrylamine is likely to interact with serotonin (5-HT), dopamine (D), and
adrenergic (a) receptors.[10][11][12] The affinity for these receptors is influenced by the
substitution pattern on the phenyl ring and the nitrogen atom.[10][11] For instance, methoxy
groups on the phenyl ring can influence binding affinity for serotonin and dopamine
transporters.[9]

The following table presents a hypothetical summary of receptor binding affinities that would
need to be experimentally determined.
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Receptor Subtype

Predicted Binding Affinity
(Ki, nM)

Rationale based on SAR of
Phenethylamines

Serotonin Receptors

5-HT1A

To be determined

N-methylation can modulate

affinity.

5-HT2A

To be determined

Phenethylamines often show
high affinity for 5-HT2A
receptors; methoxy
substitutions are common in 5-
HT2A ligands.[10][13][14]

5-HT2C

To be determined

Often co-targeted with 5-HT2A
by phenethylamine derivatives.
[15]

Dopamine Receptors

Structural similarity to

D1 To be determined dopamine suggests potential
interaction.[16]
A primary target for many

D2 To be determined phenethylamine-based
compounds.[16]

D3 To be determined

Adrenergic Receptors

al

To be determined

Some N-substituted
phenethylamines exhibit

affinity for al receptors.[11][17]

a2

To be determined

Monoamine Transporters

SERT

To be determined

DAT

To be determined

Phenethylamine derivatives

are known inhibitors of
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dopamine reuptake.[12][16]

NET To be determined

Predicted Functional Activity

The functional activity of N-Methylhomoveratrylamine at its target receptors (i.e., whether it
acts as an agonist, antagonist, or inverse agonist) would need to be determined through
functional assays. For G protein-coupled receptors (GPCRS) like the serotonin, dopamine, and
adrenergic receptors, this is often assessed by measuring changes in second messenger

levels, such as cyclic adenosine monophosphate (CAMP).

The following table outlines the types of functional data that should be obtained.
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Predicted Predicted Efficacy
Receptor Subtype Assay Type Functional Potency (% of reference
(EC50/IC50, nM) agonist)

Serotonin Receptors

Gg/11-mediated

signaling (e.g., IP1 ) _
5-HT2A ) To be determined To be determined

accumulation or

calcium flux)

Gi/o-mediated
signaling (e.qg.,

5-HT1A o To be determined To be determined
inhibition of cAMP

production)

Dopamine Receptors

Gi/o-mediated
signaling (e.g., ] )

D2 o To be determined To be determined
inhibition of cAMP

production)

Adrenergic Receptors

Gg/11-mediated
signaling (e.g., IP1 ] )

al ) To be determined To be determined
accumulation or

calcium flux)

Detailed Experimental Protocols

To empirically determine the pharmacological profile of N-Methylhomoveratrylamine, a series
of in vitro and in vivo experiments are required. The following sections provide detailed
methodologies for key assays.

In Vitro Receptor Binding: Competitive Radioligand
Binding Assay
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This assay is used to determine the binding affinity (Ki) of N-Methylhomoveratrylamine for a
specific receptor.

Objective: To determine the concentration of N-Methylhomoveratrylamine that inhibits 50% of
the specific binding of a radiolabeled ligand (IC50), and from this, to calculate the inhibitory
constant (Ki).

Materials:

o Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-h5-
HT2A).

» Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for the 5-
HT2A receptor).

e Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for the 5-
HT2A receptor).

e N-Methylhomoveratrylamine test compound.
e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e 96-well microplates.

e Glass fiber filter mats.

e Cell harvester.

 Scintillation cocktail.

o Microplate scintillation counter.

Procedure:

e Preparation of Reagents:

o Prepare serial dilutions of N-Methylhomoveratrylamine in assay buffer.
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o Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal
to its Kd.

o Prepare a high concentration of the unlabeled reference compound for determining non-
specific binding.

o Thaw and dilute the cell membrane preparation in ice-cold assay buffer.
e Assay Incubation:
o In a 96-well plate, add in triplicate:
» Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.

» Non-specific Binding: Unlabeled reference compound, radiolabeled ligand, and cell

membrane suspension.

» Competition: Serial dilutions of N-Methylhomoveratrylamine, radiolabeled ligand, and

cell membrane suspension.

o Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60
minutes) to allow binding to reach equilibrium.[18]

« Filtration and Washing:

o Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber

filter mat using a cell harvester.[19]

o Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
[18]

e Quantification:
o Dry the filter mat.
o Add scintillation cocktail to each filter spot.

o Measure the radioactivity using a microplate scintillation counter.
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o Data Analysis:
o Calculate specific binding by subtracting the non-specific binding from the total binding.

o Plot the percentage of specific binding against the logarithm of the N-
Methylhomoveratrylamine concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[18]

Preparation

Membrane Prep

Assay Analysis
A/
Radioligand Prep Quantification Data Plotting)—>(IC50 DeterminationHKi Calculation)

Serial Dilutions

Bl

Click to download full resolution via product page

Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Measurement for Gs
and Gi/o-Coupled Receptors

This protocol describes a method to determine if N-Methylhomoveratrylamine acts as an
agonist or antagonist at Gs or Gi/o-coupled receptors by measuring changes in intracellular
CAMP levels.
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Objective: To measure the effect of N-Methylhomoveratrylamine on cAMP production in cells
expressing a target GPCR.

Materials:
o Cells stably expressing the target Gs or Gi/o-coupled receptor (e.g., CHO-K1 or HEK293).
o Cell culture medium and supplements.
o N-Methylhomoveratrylamine test compound.
o Reference agonist for the target receptor.
o Forskolin (an activator of adenylyl cyclase, used for Gi/o-coupled receptor assays).
o A commercial cCAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
o 384-well white opaque microplates.
o Plate reader compatible with the chosen assay kit.
Procedure:
e Cell Culture and Plating:
o Culture the cells under standard conditions.
o Seed the cells into a 384-well plate at a predetermined density and incubate overnight.[20]

e Compound Treatment:

[¢]

Prepare serial dilutions of N-Methylhomoveratrylamine and the reference agonist.

o For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and
incubate for a specified time (e.g., 30 minutes) at room temperature.[21]

o For Gi/o-coupled receptors (agonist mode): Add the compound dilutions to the cells in the
presence of a fixed concentration of forskolin (e.g., EC80) to stimulate basal cAMP
production. Incubate for a specified time.[21][22]
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o For antagonist mode (both Gs and Gi/o): Pre-incubate the cells with dilutions of N-
Methylhomoveratrylamine, then add a fixed concentration of the reference agonist (e.g.,
EC80).

¢ Cell Lysis and cAMP Detection:

o Lyse the cells and measure intracellular cAMP levels according to the instructions of the
chosen cAMP assay kit.[20][23] This typically involves adding detection reagents that
generate a measurable signal (e.g., fluorescence or luminescence) proportional to the
amount of CAMP.,

» Data Acquisition and Analysis:

o

Read the plate using a compatible plate reader.

[¢]

Generate a standard curve using known concentrations of CAMP.

Convert the raw data to cAMP concentrations.

[¢]

[e]

Plot the cCAMP concentration against the logarithm of the compound concentration.

(¢]

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or
IC50 (for antagonists).
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General workflow for a cell-based cAMP functional assay.
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In Vivo Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in
rodents. This can provide initial insights into the potential stimulant, sedative, or
anxiolytic/anxiogenic effects of N-Methylhomoveratrylamine.[24][25]

Objective: To evaluate the effect of N-Methylhomoveratrylamine on spontaneous locomotor
activity and exploratory behavior in mice or rats.

Materials:

e Adult male or female mice or rats.

e N-Methylhomoveratrylamine test compound.
» Vehicle control solution (e.g., saline).

o Open field arena (a square or circular enclosure with video tracking capabilities or infrared
beams).[24]

» Video recording and analysis software.
Procedure:
e Animal Acclimation:

o House the animals in the testing facility for at least one week before the experiment to
acclimate them to the environment.

o On the day of testing, bring the animals to the testing room and allow them to acclimate for
30-60 minutes.[24][26]

e Drug Administration:

o Administer N-Methylhomoveratrylamine or vehicle control via a specific route (e.g.,
intraperitoneal, oral) at various doses.

o Allow a predetermined time for the drug to take effect before starting the test.

© 2025 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.benchchem.com/product/b126883?utm_src=pdf-body
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Behavior%20-%20Locomotor%20Activity%20Test.pdf
https://www.criver.com/products-services/discovery-services/pharmacology-studies/neuroscience-models-assays/neuroscience-methods-endpoints/rodent-behavior-testing/general-activity-welfare-and-motor-function-behavior-tests
https://www.benchchem.com/product/b126883?utm_src=pdf-body
https://www.benchchem.com/product/b126883?utm_src=pdf-body
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Behavior%20-%20Locomotor%20Activity%20Test.pdf
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Behavior%20-%20Locomotor%20Activity%20Test.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672952/
https://www.benchchem.com/product/b126883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Open Field Test:
o Gently place the animal in the center of the open field arena.
o Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
o Record the session using an overhead video camera.

o Data Analysis:

o Use video tracking software to analyze the recordings for various parameters, including:

Total distance traveled: A measure of overall locomotor activity.[27]

Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior
(thigmotaxis).[27]

Rearing frequency: A measure of exploratory behavior.

Velocity: The speed of movement.

o Compare the data from the drug-treated groups to the vehicle control group using
appropriate statistical tests (e.g., ANOVA).

Potential Signaling Pathways

Based on its phenethylamine structure, N-Methylhomoveratrylamine is likely to modulate
signaling pathways downstream of monoamine GPCRs. The following diagram illustrates a
hypothetical signaling cascade for a Gg-coupled receptor, such as the 5-HT2A receptor, which
is a common target for phenethylamines.[9]
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Hypothetical Gg-coupled signaling pathway for N-Methylhomoveratrylamine.

Conclusion and Future Directions
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N-Methylhomoveratrylamine is a phenethylamine derivative with a currently uncharacterized
pharmacological profile. Based on SAR of related compounds, it is predicted to interact with
monoamine receptors, particularly serotonin and dopamine receptors. To confirm these
predictions and fully elucidate its pharmacological properties, the detailed experimental
protocols outlined in this guide should be followed. A thorough characterization of its receptor
binding affinities, functional activities, and in vivo effects will be crucial to understanding its
potential therapeutic applications or toxicological risks. Future research should focus on
conducting these empirical studies to move beyond speculation and establish a definitive
pharmacological profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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